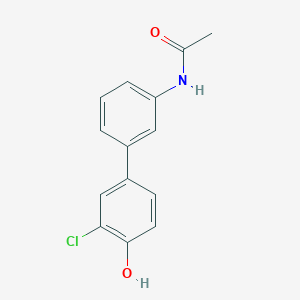![molecular formula C14H12ClNO2 B6381527 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261899-30-2](/img/structure/B6381527.png)
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% (2C5NMPP) is a commonly used reagent in organic synthesis. It is a white crystalline solid with a melting point of 128-130°C and a boiling point of 209-210°C. 2C5NMPP is a versatile compound that has been used in a variety of scientific research applications, including drug synthesis and pharmacological studies.
Aplicaciones Científicas De Investigación
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antibiotics, and anti-cancer agents. It has also been used in pharmacological studies to investigate the mechanism of action of drugs and to evaluate their efficacy. Additionally, it has been used in the synthesis of various organic compounds, such as dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is not fully understood. However, it is believed to be involved in the formation of active metabolites of drugs, which are then able to interact with cellular targets and cause a biological response. It is also believed to be involved in the formation of reactive intermediates, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% are not well understood. However, it is believed to be involved in the formation of active metabolites of drugs, which can interact with various cellular targets and cause a biological response. It is also believed to be involved in the formation of reactive intermediates, which can lead to the formation of new compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and easy to obtain. The main limitation of 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is that it is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The future directions for 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into its solubility in water and other solvents could lead to new uses in laboratory experiments. Finally, more research into its potential use as a drug synthesis reagent could lead to the development of new drugs with improved efficacy and safety.
Métodos De Síntesis
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% can be synthesized from the reaction of 2-chloro-5-nitrophenol and N-methylaminocarbonyl chloride in the presence of pyridine. The reaction is carried out in a solvent such as ethyl acetate or dichloromethane at a temperature of 0-5°C. The reaction is complete after 16-18 hours and yields a 95% pure product.
Propiedades
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-16-14(18)11-4-2-3-9(7-11)10-5-6-12(15)13(17)8-10/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNQQPSXAVIOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686035 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261899-30-2 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)


![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)



